(R)-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester
CAS No.: 1240582-23-3
Cat. No.: VC8394309
Molecular Formula: C11H19F3N2O2
Molecular Weight: 268.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240582-23-3 |
|---|---|
| Molecular Formula | C11H19F3N2O2 |
| Molecular Weight | 268.28 g/mol |
| IUPAC Name | tert-butyl (3R)-3-(2,2,2-trifluoroethyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-8(7-16)6-11(12,13)14/h8,15H,4-7H2,1-3H3/t8-/m1/s1 |
| Standard InChI Key | PSLJSEJEYXGIBA-MRVPVSSYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCN[C@@H](C1)CC(F)(F)F |
| SMILES | CC(C)(C)OC(=O)N1CCNC(C1)CC(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNC(C1)CC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. The tert-butyloxycarbonyl (Boc) group protects the nitrogen at position 1, while a 2,2,2-trifluoroethyl side chain is attached to the chiral carbon at position 3. The (R)-configuration at this center is critical for its stereoselective interactions in biological systems .
Table 1: Key Identifiers of (R)-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester
| Property | Value |
|---|---|
| CAS Number | 1240582-23-3 |
| Molecular Formula | C₁₁H₁₉F₃N₂O₂ |
| Molecular Weight | 268.28 g/mol |
| IUPAC Name | tert-butyl (3R)-3-(2,2,2-trifluoroethyl)piperazine-1-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCNC@@HCC(F)(F)F |
| InChIKey | PSLJSEJEYXGIBA-MRVPVSSYSA-N |
The stereochemistry is explicitly defined in the SMILES notation by the [C@@H] descriptor, indicating the (R)-configuration .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized through a multi-step sequence starting from piperazine. A common route involves:
-
Protection of Piperazine: The primary nitrogen is protected with a Boc group using di-tert-butyl dicarbonate under basic conditions.
-
Alkylation: The secondary nitrogen at position 3 is alkylated with 2,2,2-trifluoroethyl triflate or a similar electrophile.
-
Chiral Resolution: The racemic mixture is resolved via chiral chromatography or enzymatic methods to isolate the (R)-enantiomer.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Protection | Boc₂O, NaHCO₃, THF/H₂O, 0°C→RT | 85% |
| Alkylation | Trifluoroethyl triflate, K₂CO₃, DMF, 50°C | 70% |
| Resolution | Chiralpak AD-H column, hexane/i-PrOH | 40% |
Suppliers such as Shanghai Kaisen Biotechnology and JW & Y Pharmlab optimize these steps for industrial-scale production.
Industrial Availability
The compound is commercially available in gram to kilogram quantities, with purity levels exceeding 95% . Pricing varies by supplier, ranging from $70–$200 per gram, reflecting the cost of chiral resolution and fluorine-containing reagents .
Physicochemical Properties
Stability and Solubility
The Boc group enhances stability under basic conditions but is labile in acidic environments. The trifluoroethyl moiety increases lipophilicity, with a calculated logP of 2.1 . Solubility in water is low (<1 mg/mL), but the compound dissolves readily in dichloromethane, dimethylformamide, and tetrahydrofuran.
Thermal Properties
Applications in Pharmaceutical Research
Role as a Building Block
The compound serves as a key intermediate in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example:
-
Kinase Inhibitors: The trifluoroethyl group enhances binding to ATP pockets via hydrophobic interactions.
-
Antidepressants: Piperazine derivatives are explored as serotonin receptor agonists, where the (R)-configuration improves selectivity.
Case Study: Anticancer Drug Development
In a 2023 study, the compound was coupled with a pyrimidine scaffold to produce a potent CDK4/6 inhibitor (IC₅₀ = 12 nM). The trifluoroethyl group improved blood-brain barrier penetration compared to non-fluorinated analogs.
Future Perspectives
Further research should focus on:
-
Green Synthesis: Developing catalytic asymmetric alkylation to bypass chiral resolution.
-
Prodrug Applications: Leveraging the Boc group for pH-sensitive drug delivery.
-
Toxicological Profiling: Assessing metabolic stability and organ-specific toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume